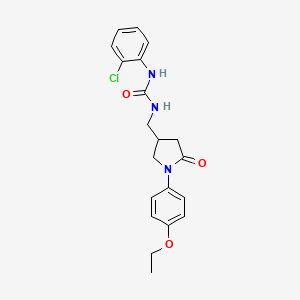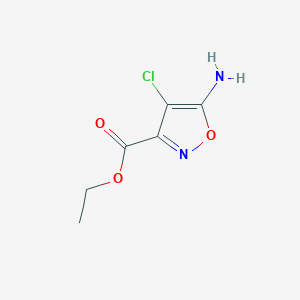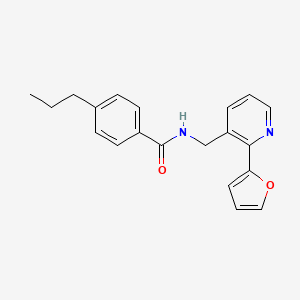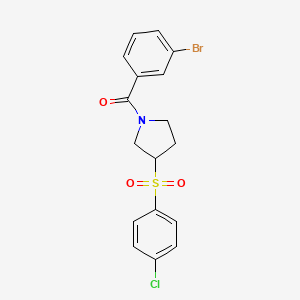
(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds . The molecule also contains phenyl groups, which are aromatic rings, and a sulfonyl group, which is a functional group that is known to impart various chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, is a cyclic structure which can influence the compound’s reactivity and physical properties . The presence of the bromine and chlorine atoms could also have significant effects on the compound’s behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, phenyl groups, and sulfonyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of the bromine and chlorine atoms could affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of related compounds often involves complex chemical reactions, including acylation, Grignard reactions, bromination, and condensation processes. For example, a study detailed the synthesis of dihydronaphthalene isomers and their subsequent transformations to produce compounds with potent antiestrogenic activity (Jones et al., 1979). These synthesis techniques are crucial for developing compounds with desired biological activities.
Structural Analysis : Isomorphous structures of methyl- and chloro-substituted heterocyclic analogues have been shown to obey the chlorine-methyl exchange rule, demonstrating the importance of molecular structure in determining the properties of these compounds (Swamy et al., 2013). Detailed structural analysis, including X-ray diffraction studies, provides insights into the molecular configuration and potential reactivity of such compounds.
Antioxidant Properties : The synthesis and evaluation of diphenylmethane derivatives, including bromophenols, have revealed significant antioxidant and radical scavenging activities. These activities are measured against synthetic standards, indicating potential therapeutic applications for oxidative stress-related conditions (Balaydın et al., 2010).
Applications in Biological Research
Anticancer Activity : Molecular docking and Hirshfeld surface analysis of certain compounds similar to "(3-Bromophenyl)(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone" have been utilized to assess their anticancer potential. For instance, studies involving docking analysis with anti-cancer targets suggest these compounds may interact with biological molecules in a way that could inhibit cancer cell growth (Lakshminarayana et al., 2018).
Antimicrobial and Anti-inflammatory Properties : Novel pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Such studies indicate that certain chemical modifications can enhance the biological activity of these compounds, making them potential candidates for drug development (Ravula et al., 2016).
Chemical Reactivity and Potential Drug Development : The reactivity of compounds towards sulfur- and oxygen-containing nucleophiles has been studied, providing insights into their chemical behavior and potential for developing more complex molecules with therapeutic applications (Pouzet et al., 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3-bromophenyl)-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO3S/c18-13-3-1-2-12(10-13)17(21)20-9-8-16(11-20)24(22,23)15-6-4-14(19)5-7-15/h1-7,10,16H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVZYODPOQGKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2732354.png)
![6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2732358.png)
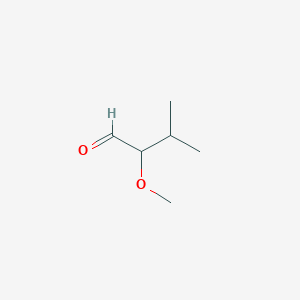

![Methyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2732361.png)
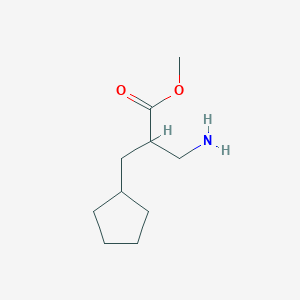
![2,5-dichloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2732365.png)
![tert-Butyl 4-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2732368.png)
![4-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]butanoic acid](/img/structure/B2732371.png)
